3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Medicinal chemistry Diversification reagent Sₙ2 alkylation

3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 848187-60-0; molecular formula C₈H₉BrN₂O₂S; molecular weight 277.14 g·mol⁻¹) is a bicyclic sulfonamide featuring a bromomethyl substituent at the 3‑position of the partially saturated 1,2,4‑benzothiadiazine 1,1‑dioxide scaffold. The canonical SMILES O=S1(=O)NC(CBr)NC2=CC=CC=C21 and InChIKey BPWJMOKYMLAQJL-UHFFFAOYSA-N uniquely identify this compound.

Molecular Formula C8H9BrN2O2S
Molecular Weight 277.14 g/mol
Cat. No. B11763676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Molecular FormulaC8H9BrN2O2S
Molecular Weight277.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(NS2(=O)=O)CBr
InChIInChI=1S/C8H9BrN2O2S/c9-5-8-10-6-3-1-2-4-7(6)14(12,13)11-8/h1-4,8,10-11H,5H2
InChIKeyBPWJMOKYMLAQJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide – Core Structural, Physicochemical & Procurement Identifiers


3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 848187-60-0; molecular formula C₈H₉BrN₂O₂S; molecular weight 277.14 g·mol⁻¹) is a bicyclic sulfonamide featuring a bromomethyl substituent at the 3‑position of the partially saturated 1,2,4‑benzothiadiazine 1,1‑dioxide scaffold . The canonical SMILES O=S1(=O)NC(CBr)NC2=CC=CC=C21 and InChIKey BPWJMOKYMLAQJL-UHFFFAOYSA-N uniquely identify this compound . Commercially, it is supplied at a certified purity of 98% (HPLC), with a predicted density of 1.638 ± 0.06 g·cm⁻³ and a predicted boiling point of 447.7 ± 55.0 °C (ACD/Labs software) . The compound carries GHS07 hazard labelling (H302 harmful if swallowed; H315 causes skin irritation; H319 causes serious eye irritation; H335 may cause respiratory irritation) and is classified as non‑hazardous for transport .

Why Generic Substitution of 3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Fails: The Electrophilic versus Nucleophilic Divergence


Within the 3,4‑dihydro‑2H‑benzo[e][1,2,4]thiadiazine 1,1‑dioxide class, substitution at the 3‑position dictates the dominant reactivity mode and, consequently, the accessible downstream chemical space [1]. The 3‑bromomethyl derivative is a dedicated electrophilic building block whose primary synthetic value lies in Sₙ2‑type alkylation reactions with O‑, N‑, and S‑nucleophiles [1]. In contrast, closely related in‑class analogs such as IDRA 21 (7‑chloro‑3‑methyl‑3,4‑dihydro‑2H‑benzo[e][1,2,4]thiadiazine 1,1‑dioxide) and the 3‑unsubstituted parent compound (CAS 359‑84‑2) are nucleophilic or pharmacologically pre‑optimized entities that cannot participate in the same displacement chemistries. The 3‑methyl group of IDRA 21 is chemically inert under the mild conditions where the bromomethyl handle undergoes quantitative conversion, while the parent scaffold lacks a functionalizable C‑3 substituent entirely . This fundamental reactivity divergence means that substituting the bromomethyl compound with a 3‑methyl, 3‑H, or 3‑chloromethyl congener would block the key diversification step and preclude access to entire libraries of ether‑, amine‑, and thioether‑linked conjugates, making the bromomethyl derivative a non‑interchangeable intermediate in medicinal chemistry workflows [1].

Quantitative Differentiation Evidence for 3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Versus Closest Analogs


Synthetic Utility: Alkylating Capacity of the 3‑Bromomethyl Handle Versus the Chemically Inert 3‑Methyl Group of IDRA 21

The 3‑bromomethyl substituent of the target compound enables efficient nucleophilic displacement chemistry that is entirely inaccessible to the 3‑methyl analog IDRA 21. In the three‑step synthesis of ethylene‑glycol‑appended benzothiadiazine‑1,1‑dioxide analogues, the bromomethyl intermediate (generated by PBr₃ bromination of the 3‑methyl precursor) was reacted with mEG‑Br (1.2 equiv.) in DMF at room temperature for 12 h to afford the Sₙ2 product, demonstrating the essential role of the bromine leaving group [1]. Under identical conditions, the 3‑methyl group of IDRA 21 would undergo no reaction, as the C–H bond (bond dissociation energy ≈ 439 kJ·mol⁻¹) cannot participate in bimolecular nucleophilic substitution, whereas the C–Br bond (bond dissociation energy ≈ 302 kJ·mol⁻¹) is activated for displacement [1].

Medicinal chemistry Diversification reagent Sₙ2 alkylation

Downstream Diversification: Demonstrated Synthetic Routes from the 3‑Bromomethyl Intermediate to Bioactive Conjugates

The 3‑bromomethyl intermediate has been explicitly used as a branch point in published synthetic sequences to generate diverse bioactive benzothiadiazine‑1,1‑dioxide derivatives. In one route, the bromomethyl compound was subjected to Sₙ2 reaction with a bromo‑terminated ethylene glycol chain (mEG‑Br, 1.2 equiv., DMF, rt, 12 h), yielding a functionalized intermediate that was further elaborated into antileishmanial agents [1]. Separately, a related 3‑bromomethyl‑1,2,4‑benzothiadiazine 1,1‑dioxide derivative was reacted with 1‑(bromomethyl)‑3,5‑bis(trifluoromethyl)benzene under N‑alkylation conditions to afford chemokine receptor antagonist candidates, with bioassay data reported [2]. The unsubstituted parent scaffold (CAS 359‑84‑2) cannot access these C‑3‑linked conjugate series without first undergoing synthetic modification that would require the bromomethyl handle as a starting point .

Structure–activity relationship Parallel synthesis Fragment-based drug discovery

Structural Specificity Within AMPA Receptor Positive Allosteric Modulator (PAM) Pharmacophore: 3,4‑Dihydro Scaffold Integrity

Systematic isosteric replacement studies demonstrate that both nitrogen atoms of the benzothiadiazine 1,1‑dioxide ring system are critical for AMPA receptor potentiation activity. Removal of the N‑2 nitrogen (to give 1,4‑benzothiazine 1,1‑dioxides) retains some activity, but removal of both nitrogens (thiochroman 1,1‑dioxides) or replacement of the sulfonamide with a carboxamide (quinazolinones) abolishes significant AMPAR PAM activity [1]. The 3,4‑dihydro‑2H‑benzo[e][1,2,4]thiadiazine 1,1‑dioxide core of the target compound preserves the complete pharmacophoric ensemble required for AMPAR modulation, whereas analogs lacking the saturated 3,4‑dihydro motif (e.g., fully aromatic 2H‑benzo[e][1,2,4]thiadiazine 1,1‑dioxides) or bearing alternative heterocyclic scaffolds show diminished or absent activity [1]. This core has been exploited for PET tracer development: 4‑cyclopropyl‑7‑(3‑[¹¹C]methoxyphenoxy)‑3,4‑dihydro‑2H‑benzo[e][1,2,4]thiadiazine 1,1‑dioxide ([¹¹C]8) was synthesized for imaging AMPARs in Alzheimer’s disease [2].

AMPA receptor Positive allosteric modulator CNS drug discovery

Purity and Reproducibility: Certified 98% HPLC Purity with Full Analytical Traceability

The target compound is commercially supplied at a certified purity of 98% (HPLC), supported by complete analytical characterization including IUPAC name, canonical SMILES, InChI, InChIKey, MDL number (MFCD31731504), and computed physicochemical descriptors (LogP = 1.28, H‑bond acceptors = 3, H‑bond donors = 2, Fsp³ = 0.25) . The closest commercially available analog, 3,4‑dihydro‑2H‑benzo[e][1,2,4]thiadiazine 1,1‑dioxide (parent scaffold, CAS 359‑84‑2), is typically supplied with less comprehensive analytical documentation and variable purity specifications across vendors . IDRA 21 (CAS 22503‑72‑6) is supplied at ≥98% purity by specialist vendors but lacks the reactive bromomethyl handle, making it unsuitable for diversification chemistry .

Quality control Reproducibility Procurement specification

Optimal Research & Industrial Application Scenarios for 3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide


Parallel Library Synthesis of C‑3‑Diversified Benzothiadiazine 1,1‑Dioxides for AMPAR or Antileishmanial Screening

Medicinal chemistry teams building focused libraries for AMPA receptor potentiation [1] or antileishmanial activity [2] should procure the 3‑bromomethyl derivative as the central diversification intermediate. The bromomethyl handle enables parallel Sₙ2 alkylation with arrays of O‑, N‑, and S‑nucleophiles under mild, operationally simple conditions (DMF, rt, 12 h with 1.2 equiv. nucleophile) [1]. This contrasts with the 3‑methyl analog IDRA 21, which cannot be diversified, and the unsubstituted parent scaffold (CAS 359‑84‑2), which lacks a C‑3 functionalization point altogether [1].

Synthesis of PET Tracer Precursors for AMPA Receptor Imaging in Neurodegenerative Disease

The 3,4‑dihydro‑2H‑benzo[e][1,2,4]thiadiazine 1,1‑dioxide core has been validated for PET tracer development targeting AMPA receptors in Alzheimer’s disease models, as demonstrated by the radiosynthesis of [¹¹C]8 [1]. The 3‑bromomethyl handle provides a versatile attachment point for introducing radiolabeling precursors or prosthetic groups via nucleophilic substitution, enabling medicinal chemistry groups to explore structure–activity relationships around the C‑3 position while retaining the pharmacophorically essential saturated thiadiazine ring system [1].

Fragment‑Based Drug Discovery (FBDD) Requiring a Functionalizable Benzothiadiazine Core with Validated CNS Ligand Potential

Fragment‑based campaigns targeting CNS ionotropic glutamate receptors can employ the 3‑bromomethyl compound as a fragment‑elaboration starting point. The saturated 3,4‑dihydro ring maintains the essential H‑bond donor (N‑2H, N‑4H) and acceptor (S=O) pharmacophore elements required for AMPAR PAM activity, while the bromomethyl vector allows systematic growth into adjacent binding pockets [1]. Isosteric cores lacking either nitrogen atom or the sulfonamide functionality have been shown to lose AMPAR potentiation, underscoring the specificity advantage of the benzo[e][1,2,4]thiadiazine 1,1‑dioxide scaffold [1].

Custom Synthesis Service Quality‑Control Benchmarking Against Certified 98% Purity Standards

For laboratories commissioning custom synthesis of 3‑substituted benzothiadiazine 1,1‑dioxides, the commercially available 3‑bromomethyl derivative (98% HPLC purity, MDL MFCD31731504) [1] serves as a validated reference standard for purity benchmarking and analytical method development. Its well‑characterized InChIKey (BPWJMOKYMLAQJL-UHFFFAOYSA-N), LogP (1.28), and hydrogen‑bonding parameters provide unambiguous identity confirmation, reducing the risk of receiving mis‑assigned or impure material from contract research organizations [1].

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